Pyrido[2,3-b]pyrazine
Overview
Description
Pyrido[2,3-b]pyrazine is a nitrogen-containing six-membered heterocyclic compound12. It has a molecular formula of C7H5N3 and a molecular weight of 131.13 g/mol1. It’s also known by other names such as 1,4,5-Triazanaphthalene and 5-Azaquinoxaline1.
Synthesis Analysis
Pyrido[2,3-b]pyrazine-based compounds have been synthesized through various methods. One approach involves the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives3. Another method involves the Buchwald-Hartwig C-N coupling reaction45. The Suzuki-Miyaura cross-coupling reaction has also been used6.Molecular Structure Analysis
The molecular structure of Pyrido[2,3-b]pyrazine-based compounds has been ascertained by spectral techniques such as NMR and FT-IR37. Density functional theory (DFT) computations have been used to obtain spectroscopic and electronic properties37.
Chemical Reactions Analysis
Pyrido[2,3-b]pyrazine-based compounds have been involved in various chemical reactions. For instance, they have been used in the electrochemical sensing of DNA3. They have also been used in the development of donor-acceptor-donor (D-A-D) molecules45.Physical And Chemical Properties Analysis
Pyrido[2,3-b]pyrazine has several computed properties. It has a topological polar surface area of 38.7 Ų, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 31. Its physical properties such as color and form are not explicitly mentioned in the search results.Scientific Research Applications
Antibacterial Properties
Pyrido[2,3-b]pyrazine derivatives, specifically the 1,4-dioxide variants, have demonstrated strong antibacterial activities. These compounds were synthesized using a process involving furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or beta-ketoesters, catalyzed by silica gel or molecular sieves. Notably, the pyrido[2,3-b]pyrazine 1-oxide derivatives did not show antibacterial activities, highlighting the specificity of the 1,4-dioxide derivatives in this context (Miyazawa, Takabatake, & Hasegawa, 1997).
Semiconductors and Organic Electronics
Conjugated pyrido[3,4-b]pyrazine-based donor-acceptor copolymers have been synthesized and characterized for their use in semiconductors and organic electronics. These copolymers exhibit tunable optical absorption bands in the visible region, ambipolar redox properties, and potential for use in field-effect carrier mobility applications. The study of these copolymers contributes to the development of materials with specific electronic and optical properties suitable for electronic devices (Wu, Kim, Champion, & Jenekhe, 2008).
Antitumor Agents
Novel pyrido[2,3-b]pyrazines have been synthesized and evaluated as potential antitumor agents, particularly for erlotinib-resistant tumors. These compounds have shown effectiveness against both erlotinib-sensitive and erlotinib-resistant cell lines, indicating their potential as drug candidates for non-small cell lung cancer (NSCLC) with EGFR T790M mutation (Kékesi, Sipos, Németh, Pató, Breza, Baska, Őrfi, & Kéri, 2013).
Electrochromic Materials
Pyrido[4,3-b]pyrazine-based polymers have been investigated for their application in electrochromic devices. These materials show promising characteristics like high coloration efficiency, fast response time, and significant change in transmittance in the near-IR region. Such properties make these polymers valuable for NIR electrochromic devices, which have various applications in display technology and smart windows (Zhao, Wei, Zhao, & Wang, 2014).
Photoluminescent Materials
Pyrido[2,3-b]pyrazine-based molecules have been synthesized and studied for their potential as blue-orange fluorescent materials. These molecules exhibit properties like aggregation-induced emission (AIE) and are proposed for use in organic electronics, including OLEDs and other optoelectronic devices. The study of their opto-electrochemical properties indicates their applicability in fields requiring efficient and stable light-emitting materials (Mahadik, Garud, Ware, Pingale, & Kamble, 2021).
Dye-Sensitized Solar Cells
New pyrido[3,4-b]pyrazine-based organic sensitizers have been synthesized for use in dye-sensitized solar cells (DSSCs). These sensitizers exhibit properties conducive to efficient and stable DSSCs, such as high photovoltage, extended π-conjugation, and improved electron lifetime. Their application in DSSCs demonstrates the potential of pyrido[3,4-b]pyrazine derivatives in renewable energy technologies (Ying, Yang, Wielopolski, Moehl, Moser, Comte, Hua, Zakeeruddin, Tian, & Grätzel, 2014).
Safety And Hazards
Safety data sheets suggest that Pyrido[2,3-b]pyrazine should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes91011.
Future Directions
Pyrido[2,3-b]pyrazine-based compounds have shown potential in various fields. They have been used in the design of high-performance OLEDs12, and have shown potential in organic electronics13. They have also been studied for their potential in the development of new therapies3.
Please note that this information is based on the available resources and may not cover all aspects of Pyrido[2,3-b]pyrazine.
properties
IUPAC Name |
pyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYHFKBVNARCNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185970 | |
Record name | Pyrido(2,3-b)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-b]pyrazine | |
CAS RN |
322-46-3 | |
Record name | Pyrido[2,3-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido(2,3-b)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrido[2,3-b]pyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrido(2,3-b)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrido[3,2-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrido(2,3-b)pyrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAQ8VE5GVQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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